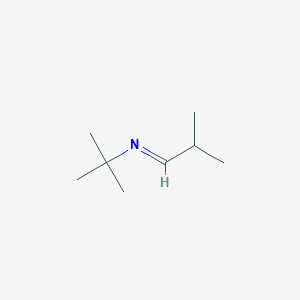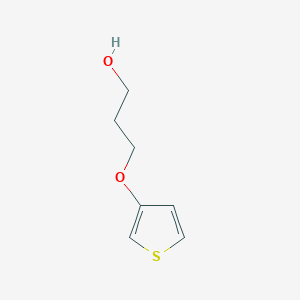
R-(3)-Benzyloxy Myristic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(3)-Benzyloxy Myristic Acid Methyl Ester is a chemical compound that belongs to the class of fatty acid esters. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. The compound is characterized by the presence of a benzyloxy group attached to the third carbon of the myristic acid chain, and it is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(3)-Benzyloxy Myristic Acid Methyl Ester typically involves the esterification of myristic acid with methanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the myristic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The benzyloxy group introduction can be carried out using automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
R-(3)-Benzyloxy Myristic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Myristyl alcohol derivatives.
Substitution: Various substituted myristic acid esters.
Scientific Research Applications
R-(3)-Benzyloxy Myristic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound for lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of R-(3)-Benzyloxy Myristic Acid Methyl Ester involves its interaction with cellular membranes and enzymes. The benzyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can be hydrolyzed by esterases, releasing the active myristic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl Myristate: A simple ester of myristic acid without the benzyloxy group.
Methyl Palmitate: An ester of palmitic acid, another long-chain saturated fatty acid.
Methyl Stearate: An ester of stearic acid, a longer-chain saturated fatty acid.
Uniqueness
R-(3)-Benzyloxy Myristic Acid Methyl Ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl 3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3 |
InChI Key |
DSQRYVDYSWWRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Diazoniabicyclo[2.2.2]octane](/img/structure/B8543419.png)


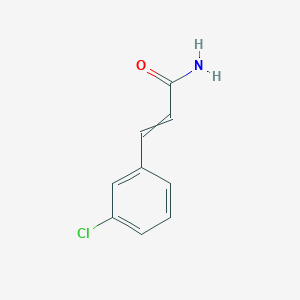
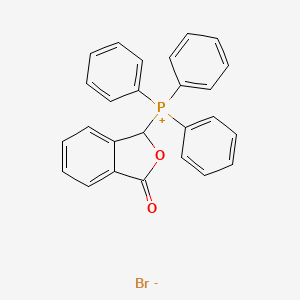
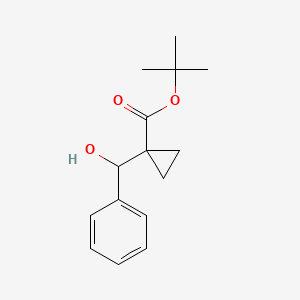
![Acetamide, N-[(dimethylamino)methylidene]-](/img/structure/B8543458.png)

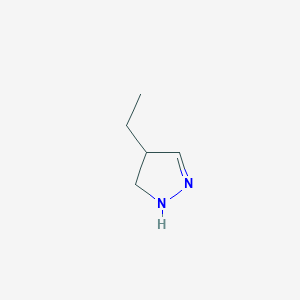
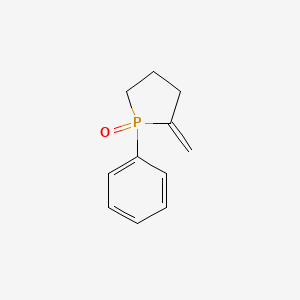

![3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid](/img/structure/B8543501.png)
